9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride
Overview
Description
Preparation Methods
The synthesis of 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride involves several steps. One efficient method includes the oxygenation of fluorene, followed by nitration of fluorenone, reduction, and diazotization to form 2,7-dihydroxy-9-fluorenone. This intermediate is then used to produce 2,7-bis-[2-(diethylamino)ethoxy]-9-fluorenone dihydrochloride . The process is characterized by mild reaction conditions, high yield (80-97%), and simple purification methods such as filtration and crystallization .
Chemical Reactions Analysis
9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the fluorenone core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It has been investigated for its antiviral, antitumor, and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The antiviral mechanism of 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride is associated with the inhibition of translation of virus-specific proteins in infected cells, thereby suppressing viral replication . It stimulates the production of interferons, which enhance the immune response against viral infections .
Comparison with Similar Compounds
Similar compounds to 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride include other fluorenone derivatives and interferon inducers. tilorone dihydrochloride is unique due to its broad-spectrum antiviral activity and its ability to induce interferon production . Other similar compounds include:
2,7-Bis(2-(diethylamino)ethoxy)-9H-fluoren-9-one: A close analog with similar antiviral properties.
Fluorenone derivatives: Compounds with modifications to the fluorenone core that exhibit varying degrees of antiviral and antitumor activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-3-20(4-2)11-12-22-14-9-10-16-15-7-5-6-8-17(15)19(21)18(16)13-14;/h5-10,13H,3-4,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRCKYYWTLUPAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169611 | |
Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-90-3 | |
Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC35516 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.